Prilocaine Hydrochloride

Beschreibung

Historical Context of Amide-Type Local Anesthetics in Research

The quest to control pain during medical procedures is a long-standing endeavor in medicine. researchgate.net The introduction of cocaine, the first local anesthetic, in the late 19th century revolutionized surgery but was fraught with issues of toxicity and addiction. researchgate.netnih.gov This led to the development of synthetic alternatives, initially the amino-ester local anesthetics like procaine, synthesized in 1904. nih.govmedscape.com While safer than cocaine, esters had limitations, including a shorter duration of action and a higher potential for allergic reactions. e-century.us

A major breakthrough occurred in 1943 with the synthesis of lidocaine (B1675312), the first amide-type local anesthetic, by Nils Löfgren and Bengt Lundqvist. researchgate.net This event marked a pivotal shift in local anesthetic research. Amides, in general, offered advantages over esters, including a lower risk of allergic reactions and more stable chemical structures. crimsonpublishers.com The success of lidocaine spurred further research into its derivatives, leading to the synthesis of a new generation of amide local anesthetics, each with unique properties. e-century.us This era of intense investigation laid the groundwork for the development of compounds like mepivacaine (B158355), bupivacaine (B1668057), and the subject of this article, prilocaine (B1678100). nih.gove-century.us

Evolution of Prilocaine Hydrochloride in Anesthesiology Research

Prilocaine was first synthesized in 1953 and introduced into clinical research in the 1960s. nih.govtandfonline.com As a secondary amide analog of lidocaine, it quickly garnered attention for its distinct pharmacological profile. researchgate.net Early research highlighted that prilocaine possessed an anesthetic potency similar to lidocaine but with notable differences. ebi.ac.uk

Initial investigations focused on comparing its efficacy and characteristics to the then-standard local anesthetics. Research demonstrated that prilocaine has a rapid onset of action and an intermediate duration of anesthesia. e-century.usnih.gov A significant finding from early studies was its lower vasodilating effect compared to lidocaine, which contributes to a longer duration of action even without the addition of a vasoconstrictor like epinephrine (B1671497). e-century.usoup.com

Further research delved into its metabolic pathway. Prilocaine is metabolized in both the liver and the kidneys. drugbank.com A key area of investigation has been its metabolism to o-toluidine (B26562), which can lead to the formation of methemoglobin. e-century.ustandfonline.com This has been a focal point of research to understand the dose-response relationship and establish safe clinical use parameters.

The evolution of prilocaine research also saw its investigation for various regional anesthetic techniques. One of the first publications on its intrathecal use appeared in 1965. nih.govtandfonline.com Over the years, numerous studies have explored its application in spinal anesthesia, particularly as an alternative to lidocaine, due to a lower incidence of transient neurological symptoms (TNS). nih.govtandfonline.comresearchgate.net Research into different formulations, such as hyperbaric solutions, has aimed to optimize its performance for specific procedures like ambulatory surgery. nih.govresearchgate.net

Rationale for Continued Scholarly Investigation of this compound

Despite being a well-established local anesthetic, this compound continues to be a subject of scholarly investigation for several reasons. Its favorable safety profile, characterized by lower systemic toxicity compared to some other amide local anesthetics, makes it a valuable compound for ongoing research. e-century.uspatsnap.com Prilocaine has the highest clearance of all amino-amide local anesthetics, which contributes to its lower plasma concentrations after regional anesthesia. nih.gov

Current research continues to explore its utility in specific clinical scenarios. For instance, its role in short-duration spinal anesthesia for ambulatory surgery remains an active area of study, with researchers comparing its efficacy and recovery profiles to other agents. nih.govresearchgate.net The development of new formulations, such as in situ gelling systems for periodontal anesthesia, demonstrates the ongoing innovation in its application. nih.gov

Furthermore, recent studies have ventured into novel areas of investigation for prilocaine. Research has explored its potential as a radioprotective agent, with studies in zebrafish models suggesting it may protect against the lethal effects of ionizing radiation. mj-med-u-tokai.com This opens up new avenues for research beyond its traditional role as a local anesthetic. The continued study of its polymorphic behavior and the development of advanced analytical methods for its detection in biological samples also contribute to a deeper understanding of its properties. researchgate.netakjournals.com

The following table provides a summary of key research findings related to this compound:

Table 1: Key Research Findings on this compound

| Research Area | Key Findings | References |

| Comparative Efficacy | Similar anesthetic potency to lidocaine with less vasodilation. | e-century.usebi.ac.uk |

| Metabolism | Metabolized in the liver and kidneys to o-toluidine, which can cause methemoglobinemia at high doses. | e-century.ustandfonline.comdrugbank.com |

| Spinal Anesthesia | Lower incidence of Transient Neurological Symptoms (TNS) compared to lidocaine. | nih.govtandfonline.comresearchgate.net |

| Pharmacokinetics | Highest clearance among amide local anesthetics, leading to lower plasma concentrations. | nih.gov |

| Novel Applications | Investigated as a potential radioprotective agent. | mj-med-u-tokai.com |

| Formulation Development | Development of hyperbaric solutions and in situ gelling systems. | nih.govresearchgate.netnih.gov |

Structure

3D Structure of Parent

Eigenschaften

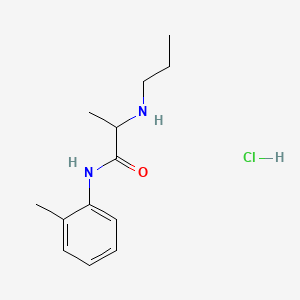

IUPAC Name |

N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPJNTKRKALCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2031956 | |

| Record name | Prilocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1786-81-8 | |

| Record name | Prilocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prilocaine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prilocaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prilocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prilocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRILOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJW015BAPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Pharmacokinetic Studies of Prilocaine Hydrochloride

Absorption Kinetics and Contributing Factors

The systemic absorption of prilocaine (B1678100) hydrochloride following parenteral administration is a critical determinant of both its efficacy and systemic safety profile. The rate of absorption is not constant but is significantly influenced by physiological and pharmacological factors at the site of administration.

The vascularity of the administration site is a primary factor governing the rate at which prilocaine hydrochloride enters the systemic circulation. nih.govnih.gov Tissues with a higher density of blood vessels facilitate a more rapid absorption of the anesthetic into the bloodstream. This relationship is due to the increased surface area available for drug diffusion into the capillaries. For instance, studies comparing different application sites have demonstrated that absorption is more rapid from highly vascularized areas, such as the facial tissues, compared to areas with lower blood flow, like the forearm. nih.gov In dental procedures, the vascularity of the specific oral tissues being anesthetized is a key consideration. nih.gov

The rate of absorption directly impacts the onset and duration of the anesthetic effect, as well as the peak plasma concentration (Cmax). Higher vascularity leads to a faster onset of systemic effects but may shorten the duration of local anesthesia as the drug is carried away from the target nerve fibers more quickly.

To counteract the effects of vascular absorption and prolong the local anesthetic effect, this compound is often formulated with a vasoconstrictor, most commonly epinephrine (B1671497). ukzn.ac.zaresearchgate.netwikipedia.org Epinephrine functions by stimulating alpha-adrenergic receptors in the vasculature surrounding the injection site, leading to localized vasoconstriction. researchgate.net

This constriction of blood vessels reduces local blood flow, which in turn decreases the rate at which prilocaine is absorbed into the systemic circulation. ukzn.ac.za The clinical consequences of this interaction are twofold:

Prolonged Duration of Action : By slowing its removal from the injection site, epinephrine ensures that a higher concentration of prilocaine remains in contact with the nerve axons for a longer period. ukzn.ac.zaresearchgate.net

Reduced Systemic Toxicity : The slower absorption rate leads to lower peak plasma concentrations of prilocaine, diminishing the risk of potential systemic adverse effects. ukzn.ac.za

The inclusion of epinephrine is particularly recommended for lengthy procedures where sustained anesthesia is required. nih.govnih.gov

Distribution Dynamics in Biological Systems

Once absorbed into the systemic circulation, the distribution of this compound throughout the body is determined by its physicochemical properties, primarily its binding to plasma proteins and its partitioning into various tissues.

This compound binds to plasma proteins, a process that influences its availability to act on target sites and to be cleared from the body. It is the unbound, or free, fraction of the drug that is pharmacologically active. Prilocaine is moderately bound to plasma proteins. At plasma concentrations of 0.5 to 1.0 mg/mL, approximately 55% of prilocaine is bound to these proteins. nih.govnih.govnih.govnih.gov

A stereoselective study of prilocaine's enantiomers revealed slight differences in their binding characteristics. The unbound fraction for the R(-)-prilocaine enantiomer was found to be 70% (±8%), while the S(+)-prilocaine enantiomer had an unbound fraction of 73% (±5%).

The apparent volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues relative to the plasma. A larger Vd indicates more extensive tissue distribution.

Prilocaine exhibits a relatively large volume of distribution, suggesting significant uptake into tissues outside the vascular compartment. Studies have reported a mean steady-state volume of distribution for prilocaine of approximately 2.6 L/kg (±1.3 SD). nih.gov Further research into its enantiomers has provided more specific values, with the steady-state volume of distribution for R(-)-prilocaine being 279 L (±94) and for S(+)-prilocaine being 291 L (±93). This large Vd contributes to the lower plasma concentrations of prilocaine when compared to other local anesthetics with smaller distribution volumes. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Prilocaine

| Parameter | Value | Notes |

|---|---|---|

| Plasma Protein Binding | 55% | At concentrations of 0.5-1.0 mg/mL. |

| Unbound Fraction (R-enantiomer) | 70% (±8%) | |

| Unbound Fraction (S-enantiomer) | 73% (±5%) | |

| Apparent Volume of Distribution (Vd) | 2.6 L/kg (±1.3) | Mean value. |

| Vd (R-enantiomer) | 279 L (±94) | Steady-state. |

Transplacental and Blood-Brain Barrier Permeation Mechanisms

This compound's ability to permeate the transplacental and blood-brain barriers is a critical aspect of its pharmacokinetic profile, influencing its use and potential effects on the fetus and central nervous system. The primary mechanism for this permeation is believed to be passive diffusion, governed by the physicochemical properties of the molecule drugs.com.

Several factors influence the rate and extent of prilocaine's transfer across these biological barriers:

Molecular Weight: With a molecular weight of approximately 220.31 g/mol , prilocaine is small enough to readily cross the placental and blood-brain barriers nih.govopenanesthesia.orgopenanesthesia.org. Generally, molecules with a molecular weight of less than 500 Da can easily diffuse across the placenta openanesthesia.orge-safe-anaesthesia.org.

Lipid Solubility: As a lipophilic compound, prilocaine can easily traverse the lipid membranes of the placental trophoblasts and the endothelial cells of the blood-brain barrier e-safe-anaesthesia.orgnih.gov.

Protein Binding: In plasma, prilocaine is approximately 40% to 55% bound to proteins, primarily alpha-1-acid glycoprotein (B1211001) drugs.comdrugs.comdrugbank.commedicine.com. The unbound fraction of the drug is what is available for diffusion across membranes.

Degree of Ionization: Prilocaine is a weak base with a pKa of 7.9. At physiological pH, a significant portion of the drug exists in its non-ionized, lipid-soluble form, which facilitates its passage across biological membranes openanesthesia.org. However, the slightly more acidic environment of the fetal circulation (pH ~7.3) can lead to a phenomenon known as "ion trapping" openanesthesia.orgopenanesthesia.orgnih.gov. In the more acidic fetal environment, a larger fraction of prilocaine becomes ionized. This charged form is less able to diffuse back across the placenta into the maternal circulation, potentially leading to an accumulation of the drug in the fetus openanesthesia.orgnih.gov. This can result in a fetal-to-maternal concentration ratio of up to 1.0.

While passive diffusion is the primary mechanism, the potential for involvement of transport proteins in the blood-brain barrier cannot be entirely ruled out, as has been observed for other lipophilic drugs nih.govnih.gov. However, specific transporters for prilocaine have not been definitively identified.

Table 1: Physicochemical Properties of Prilocaine Influencing Barrier Permeation

| Property | Value | Implication for Barrier Permeation |

| Molecular Weight | ~220.31 g/mol | Facilitates easy passage across membranes. |

| Lipophilicity | Lipophilic | Enhances diffusion through lipid barriers. |

| Plasma Protein Binding | 40-55% | The unbound fraction is available for transfer. |

| pKa | 7.9 | A significant non-ionized fraction at physiological pH allows for diffusion, while the potential for ion trapping exists in the more acidic fetal environment. |

Metabolic Pathways and Metabolite Formation

The biotransformation of this compound is a multi-step process that occurs primarily in the liver and to a lesser extent in the kidneys drugs.comdrugbank.comwikem.org. This metabolism is crucial for its detoxification and elimination from the body.

The initial and most significant step in prilocaine metabolism is the hydrolysis of its amide bond drugs.com. This reaction is catalyzed by amidases, specifically carboxylesterases (CES), and results in the cleavage of the prilocaine molecule drugs.com. Both CES1A and CES2 have been identified as being involved in this process.

The amide hydrolysis of prilocaine yields two primary metabolites: o-toluidine (B26562) and N-propylalanine drugs.comnih.govmedicine.com. The formation of o-toluidine is of particular toxicological significance as this metabolite is associated with the induction of methemoglobinemia.

Following its formation, o-toluidine undergoes further metabolism, primarily through hydroxylation. This process is mediated by cytochrome P450 enzymes, with CYP2E1 playing a key role. The main hydroxylated metabolites formed are 4-hydroxy-o-toluidine and 6-hydroxy-o-toluidine. These hydroxylated metabolites are then subject to conjugation reactions, such as glucuronidation, to facilitate their excretion.

There is evidence to suggest that the metabolism of prilocaine is not confined to the liver and kidneys. Studies have shown that the total body clearance of prilocaine can exceed the normal hepatic blood flow, which strongly indicates the involvement of extra-hepatic sites of metabolism. The lungs have been proposed as one such site of extra-hepatic metabolism for prilocaine.

Elimination Mechanisms and Clearance

The elimination of this compound from the body is primarily achieved through the renal excretion of its metabolites drugs.com. Less than 1% of the administered dose is excreted as the unchanged drug in the urine drugs.com.

The clearance of prilocaine is notably high, and it is considered to have the highest clearance rate among the amino-amide class of local anesthetics nih.gov. This rapid clearance contributes to its relatively low systemic toxicity.

A comparative study on the disposition kinetics of lidocaine (B1675312) and prilocaine revealed a significantly higher total body clearance for prilocaine. The total body clearance of prilocaine was found to be approximately 4.15 ± 1.31 L/min, compared to 0.86 ± 0.39 L/min for lidocaine nih.gov.

The elimination half-life of prilocaine is relatively short, with reported values ranging from 10 to 150 minutes wikem.orgwikipedia.org. A study investigating the pharmacokinetics after intravenous administration reported a terminal half-life of 87 ± 27 minutes for the R(-)-enantiomer and 124 ± 64 minutes for the S(+)-enantiomer nih.gov. Another source indicates a half-life of approximately 1.6 hours globalrx.com. This rapid elimination is consistent with its high clearance rate.

Table 2: Pharmacokinetic Parameters of Prilocaine

| Parameter | Value | Reference |

| Total Body Clearance | 4.15 ± 1.31 L/min | nih.gov |

| Elimination Half-Life | 10-150 minutes | wikem.orgwikipedia.org |

| Renal Excretion (unchanged) | < 1% | drugs.com |

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation are critical tools for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs. Physiologically based pharmacokinetic (PBPK) models, for instance, integrate drug-specific data with physiological parameters to simulate concentration-time profiles in the body. nih.gov These models are invaluable for exploring the effects of different physiological states on drug behavior and for predicting plasma concentrations. nih.gov

Population pharmacokinetic studies aim to characterize the variability in drug concentrations among different individuals and identify the factors that influence this variability. For prilocaine, such models would analyze data from diverse patient groups to quantify the influence of covariates like age, weight, and organ function on its clearance and volume of distribution.

Studies have shown that the pharmacokinetics of prilocaine are enantioselective, meaning its two stereoisomers, R(-)-prilocaine and S(+)-prilocaine, are processed differently in the body. nih.gov This difference is most likely due to variations in their intrinsic metabolic clearance. nih.gov Key pharmacokinetic parameters for the enantiomers of prilocaine following intravenous administration in healthy volunteers are detailed below.

| Pharmacokinetic Parameter | R(-)-prilocaine (Mean ± SD) | S(+)-prilocaine (Mean ± SD) |

|---|---|---|

| Total Plasma Clearance (L/min) | 2.57 ± 0.46 | 1.91 ± 0.30 |

| Steady-State Volume of Distribution (L) | 279 ± 94 | 291 ± 93 |

| Terminal Half-Life (min) | 87 ± 27 | 124 ± 64 |

| Mean Residence Time (min) | 108 ± 30 | 155 ± 59 |

| Unbound Fraction (%) | 70 ± 8 | 73 ± 5 |

Data derived from a study on the enantioselective pharmacokinetics of prilocaine. nih.gov

A primary application of PK modeling is the prediction of drug plasma concentrations in physiological states where clinical studies may be limited. By incorporating data on how conditions like hepatic or renal impairment affect clearance, PBPK models can simulate the expected plasma concentration profiles of prilocaine in these patient populations. For example, a model could predict the degree to which the half-life of prilocaine would be extended in a patient with a specific level of liver cirrhosis or renal insufficiency. These simulations can help anticipate altered drug exposure and guide clinical decisions, representing a powerful tool for optimizing therapy in special patient populations.

Advanced Pharmacodynamic Research on Prilocaine Hydrochloride

Dose-Response Relationships and Anesthetic Efficacy

The relationship between the administered dose of prilocaine (B1678100) hydrochloride and the resulting anesthetic effect is a critical area of pharmacodynamic research. This relationship dictates the intensity and spatial extent of both sensory and motor blockade.

The efficacy of sensory blockade with prilocaine hydrochloride is dose-dependent. Studies have demonstrated that increasing the dose of prilocaine generally results in a more profound and extensive sensory block. For instance, in spinal anesthesia, higher doses have been shown to achieve a higher dermatomal level of anesthesia. Research on low-dose spinal anesthesia for perianal surgery using hyperbaric prilocaine showed a dose-dependent expansion of the sensory block. enddarm-zentrum.de

| Dose of Hyperbaric Prilocaine | Median Dermatome Expansion (from S5 upwards) |

| 10 mg | 3 dermatomes |

| 20 mg | 4 dermatomes |

| 30 mg | 5 dermatomes |

| Data derived from a study on low-dose spinal anesthesia for perianal outpatient surgery. enddarm-zentrum.de |

The concentration of the prilocaine solution also plays a role in its anesthetic efficacy. A 4% solution is commonly used in dentistry for infiltration and nerve block techniques, providing reliable anesthesia for procedures of varying duration. drugs.com

The motor block induced by this compound is also dose-dependent. Higher doses generally produce a more intense and longer-lasting motor blockade. jpp.krakow.pl However, a notable characteristic of prilocaine is its relatively rapid motor block recovery compared to some other local anesthetics, which is advantageous in ambulatory surgery settings. nih.govnih.gov

Research has shown a wide variability in the duration of motor blockade (DMB) among individuals, even with the same dose. jpp.krakow.pljpp.krakow.pl One study found that patient height and the administered dose of hyperbaric prilocaine were independent factors influencing the DMB. jpp.krakow.pl For example, with a 60 mg dose of hyperbaric prilocaine, the mean DMB was approximately 90 minutes, but with significant individual variation. jpp.krakow.pljpp.krakow.pl

| Dose of 2% Hyperbaric Prilocaine | Mean Time to Complete Motor Block Recovery (Unassisted Ambulation) |

| 40 mg | 90 minutes |

| 60 mg | 121 minutes |

| Data from a study comparing different doses of hyperbaric prilocaine. nih.gov |

Onset and Duration of Anesthetic Action

The onset and duration of anesthesia are key pharmacodynamic parameters that influence the clinical utility of a local anesthetic. For this compound, these are influenced by several factors.

The onset of action for this compound is generally rapid. nih.govresearchgate.net Following infiltration with a 4% solution, the onset of anesthesia is typically less than 2 minutes, and for an inferior alveolar nerve block, it is less than 3 minutes. drugs.comdrugs.com

Several factors can influence this onset time:

Concentration: Higher concentrations of local anesthetics generally lead to a faster onset of action.

pH: The pH of the tissue and the local anesthetic solution is a critical determinant. Local anesthetics are weak bases, and their onset of action is hastened when a greater proportion of the drug is in its lipid-soluble, non-ionized form, which can more readily penetrate the nerve membrane. oxfordmedicaleducation.com In acidic environments, such as infected tissues, the onset of anesthesia may be delayed. researchgate.net The addition of a buffering agent like sodium bicarbonate can raise the pH of the solution and accelerate the onset. oxfordmedicaleducation.com

pKa: The pKa of a local anesthetic is the pH at which 50% of the molecules are in the ionized form and 50% are in the non-ionized form. Prilocaine has a pKa of 7.9, which is relatively close to physiological pH, contributing to its rapid onset. oxfordmedicaleducation.com

The duration of anesthesia with this compound is of an intermediate length. nih.govdrugs.compocketdentistry.com For dental procedures, a 4% solution without a vasoconstrictor provides pulpal anesthesia for approximately 10-15 minutes and soft tissue anesthesia for about 2 to 2.5 hours. drugs.comdrugs.com

The primary determinants of anesthetic duration include:

Vasoconstrictors: The addition of a vasoconstrictor, such as epinephrine (B1671497), significantly prolongs the duration of action of prilocaine. drugs.comdimensionsofdentalhygiene.comuobaghdad.edu.iq Vasoconstrictors decrease local blood flow, which reduces the rate of systemic absorption of the anesthetic, thereby keeping it at the nerve site for a longer period. pocketdentistry.comuobaghdad.edu.iq With epinephrine, the duration of pulpal anesthesia can be extended to 60-90 minutes, and soft tissue anesthesia can last for 3-8 hours. dimensionsofdentalhygiene.com

Tissue Uptake and Protein Binding: The degree of protein binding influences the duration of action; greater protein binding generally leads to a longer duration. pocketdentistry.com Prilocaine is approximately 55% bound to plasma proteins. drugs.comdrugbank.com The rate of diffusion and uptake into surrounding tissues also affects how long the anesthetic remains at the site of action.

| Prilocaine Formulation | Type of Anesthesia | Average Duration |

| 4% Prilocaine Plain (Infiltration) | Pulpal | 5-10 minutes |

| Soft Tissue | 1-2 hours | |

| 4% Prilocaine Plain (Nerve Block) | Pulpal | 40-60 minutes |

| Soft Tissue | 2-4 hours | |

| 4% Prilocaine with Epinephrine | Pulpal | 60-90 minutes |

| Soft Tissue | 3-8 hours | |

| Data based on dental anesthesia applications. dimensionsofdentalhygiene.com |

Systemic Pharmacodynamic Effects

While local anesthetics are designed to act locally, systemic absorption can lead to pharmacodynamic effects on various organ systems, primarily the central nervous system (CNS) and the cardiovascular system. nih.gov These effects are generally related to the plasma concentration of the drug.

Excessive blood levels of prilocaine can cause changes in cardiac output, total peripheral resistance, and mean arterial pressure, which are attributable to a direct depressant effect on the cardiovascular system. drugs.com

Systemic toxicity from local anesthetics often presents with CNS symptoms first. nih.gov Early signs of CNS toxicity can include restlessness, anxiety, tinnitus, dizziness, blurred vision, tremors, and drowsiness. drugs.comdrugs.com These excitatory signs may be brief or absent, with the first manifestation sometimes being drowsiness merging into unconsciousness and respiratory arrest. drugs.com Seizures are a hallmark of severe CNS toxicity. nih.gov

It is important to note that small doses of local anesthetics injected into highly vascular areas like the head and neck can produce adverse reactions similar to systemic toxicity seen with larger doses administered elsewhere. drugs.comdrugs.com

Central Nervous System Effects at Elevated Plasma Concentrations

At elevated plasma concentrations, this compound exerts significant effects on the central nervous system (CNS), which are primarily concentration-dependent. The underlying mechanism involves the blockade of voltage-gated sodium channels within neuronal tissues, leading to a disruption of nerve impulse transmission nih.gov. Research indicates a biphasic pattern of CNS toxicity. Initially, elevated levels of prilocaine lead to selective blockade of inhibitory pathways, resulting in excitatory symptoms nih.gov. These can include lightheadedness, nervousness, tinnitus, blurred vision, muscle twitching, tremors, and in more severe cases, convulsions nih.govdrugs.comdrugs.com.

Should plasma concentrations continue to rise, the excitatory phase is followed by a period of profound CNS depression. This occurs as the anesthetic begins to block both inhibitory and excitatory pathways, leading to generalized neural depression nih.gov. Clinical manifestations of this depressive phase include drowsiness, which can progress to unconsciousness, respiratory depression, and ultimately, respiratory arrest drugs.com. Drowsiness following administration is often an early indicator of high systemic absorption and blood levels of the drug drugs.com.

Animal studies have sought to quantify the plasma levels associated with these effects. In rhesus monkeys, arterial blood levels of 20 mg/mL have been identified as the threshold for convulsive activity drugs.com. In rats, intravenous administration of prilocaine induced seizure activity at a mean dose of 53 mg/kg nih.gov. These findings underscore the dose-dependent nature of prilocaine's CNS effects.

Table 1: CNS Effects of Elevated this compound Concentrations

This table outlines the biphasic central nervous system effects observed with increasing plasma concentrations of this compound, detailing the progression from initial excitatory symptoms to subsequent depressive symptoms.

| Phase of Toxicity | Clinical Manifestations | Underlying Mechanism |

|---|---|---|

| Excitatory Phase (Initial) | Restlessness, anxiety, tinnitus, dizziness, blurred vision, muscle twitching, tremors, convulsions nih.govdrugs.comdrugs.com | Preferential blockade of inhibitory neural pathways nih.gov |

| Depressive Phase (Advanced) | Drowsiness, unconsciousness, respiratory depression, respiratory arrest drugs.com | Blockade of both inhibitory and excitatory neural pathways nih.gov |

Cardiovascular System Effects at Elevated Plasma Concentrations

The cardiovascular system is generally less sensitive to the systemic effects of prilocaine than the central nervous system, with cardiovascular toxicity typically occurring at higher plasma concentrations derangedphysiology.com. The primary mechanism of action is the blockade of cardiac sodium channels, which affects impulse conduction and myocardial contractility nih.gov.

High concentrations of this compound have been demonstrated to produce negative inotropic (decreased force of contraction) and negative chronotropic (decreased heart rate) effects bmj.com. Research on isolated guinea pig atria showed that prilocaine, like other local anesthetics, tends to depress both atrial rate and contractility at high concentrations bmj.com. The potency of this depressive effect is related to the anesthetic's potency bmj.com. These effects are a direct result of the drug's action on the cardiac muscle and conduction system, contributing to reduced cardiac output at toxic levels.

By blocking fast sodium channels in cardiac tissue, prilocaine can depress the rate of depolarization in cardiac action potentials nih.gov. This can lead to prolonged conduction times and an increased risk of re-entrant arrhythmias derangedphysiology.com. In animal models, prilocaine administered intravenously produced cardiac arrhythmias and asystole at high doses nih.govnih.gov. Specifically, in one rat study, the first arrhythmia was observed at a mean dose of 89.95 ± 12.44 mg/kg, with asystole occurring at 122.83 ± 15.18 mg/kg nih.gov. However, another study noted that arrhythmias typically did not appear until just before asystole, suggesting prilocaine may not possess strong inherent arrhythmogenic properties at concentrations below those causing complete cardiac collapse nih.gov.

The primary cardiovascular manifestations of systemic prilocaine toxicity are depressant in nature, characterized by bradycardia and hypotension, which can lead to cardiovascular collapse drugs.comrch.org.au. Significant hypotension can result from a combination of depressed cardiac contractility (negative inotropy) and peripheral vasodilation nih.gov. Bradycardia is a direct consequence of the drug's negative chronotropic effects on the sinoatrial node and slowed conduction through the heart derangedphysiology.comscielo.br. Studies in rats have shown that intravenous infusion of prilocaine leads to a significantly faster rate of decrease in mean arterial blood pressure compared to some other local anesthetics nih.gov.

Comparative Pharmacodynamics with Other Local Anesthetics

Prilocaine and lidocaine (B1675312) are both amide-type local anesthetics and share similar physicochemical properties, including a comparable pKa value of 7.9, which contributes to a similarly fast onset of action nih.gov. They are considered to be roughly equipotent fda.gov.

While onset times are similar, research suggests differences in their duration of action. Some sources indicate that prilocaine's duration is slightly longer than that of lidocaine nih.gov. When used in a eutectic mixture (as in EMLA cream), the combination of lidocaine and prilocaine has been found to provide a longer duration of anesthesia compared to lidocaine alone droracle.ai. This enhanced duration is a key feature of their combined use in topical formulations. Furthermore, prilocaine inherently causes less vasodilation than lidocaine, a property that can contribute to a longer duration of action at the injection site as the drug is cleared more slowly into the systemic circulation fda.gov. This reduced vasodilatory effect also contributes to its lower systemic toxicity compared to lidocaine nih.govcambridge.org.

Table 2: Comparative Pharmacodynamic Properties of Prilocaine vs. Lidocaine

This table provides a comparative overview of the key pharmacodynamic parameters of prilocaine and lidocaine, including their potency, onset of action, and duration of effect.

| Pharmacodynamic Parameter | This compound | Lidocaine Hydrochloride |

|---|---|---|

| Relative Potency | Equipotent to lidocaine fda.gov | Standard for comparison |

| Onset of Action | Fast, similar to lidocaine nih.govcambridge.org | Fast nih.gov |

| Duration of Action | Slightly longer than lidocaine nih.gov | Medium |

| Vasodilatory Effect | Minimal fda.gov | Present |

Differential Effects on Motor Block and Recovery Times

This compound is recognized for its intermediate duration of action, which influences its effects on motor blockade and subsequent recovery. Research consistently demonstrates that prilocaine offers a faster motor block recovery compared to longer-acting local anesthetics like bupivacaine (B1668057) and ropivacaine (B1680718). researchgate.netresearchgate.netapicareonline.com This characteristic makes it a suitable option for outpatient and short-duration surgeries where rapid patient mobilization is advantageous. researchgate.netnih.gov

Clinical studies comparing hyperbaric prilocaine with other spinal anesthetics have quantified these differences. For instance, in one study involving cystoscopic procedures, the mean time for patients to be able to lift their legs 45 degrees was significantly shorter in the prilocaine group (93.88 minutes) compared to the bupivacaine group (180.36 minutes). apicareonline.com Similarly, the time until a patient could walk was also substantially less with prilocaine (144.91 minutes) versus bupivacaine (259.76 minutes). apicareonline.com

Another study comparing 2% hyperbaric prilocaine to 0.4% plain ropivacaine found that the median time to recovery from motor block was 180 minutes for the prilocaine group, compared to 240 minutes for the ropivacaine group. researchgate.netresearchgate.net The duration of the motor block is influenced by the dose administered and the patient's height, although there can be considerable individual variation in recovery time. jpp.krakow.pl

In the context of intravenous regional anesthesia, prilocaine has also been shown to have a rapid motor function recovery, with one study noting recovery in an average of 8.4 minutes, which was significantly faster than the 12.0 minutes observed with chloroprocaine. nih.gov The onset of complete motor block with prilocaine in this setting occurred in approximately 12.3 minutes. nih.gov

The differential effect extends to the duration of the motor blockade itself. Studies have shown the motor block duration with prilocaine to be significantly shorter than that of bupivacaine. For lower abdominal day case surgeries, the motor blockage duration for a prilocaine group was 113.7 minutes, compared to 261.9 minutes for a bupivacaine group. anesthesiologypaper.com

Motor Block Recovery Time: Prilocaine vs. Bupivacaine in Cystoscopic Procedures

| Recovery Milestone | Prilocaine Group (minutes) | Bupivacaine Group (minutes) |

|---|---|---|

| Time to Lift Leg 45 Degrees (Mean) | 93.88 | 180.36 |

| Time Until Patient Could Walk (Mean) | 144.91 | 259.76 |

Data sourced from a comparative study on recovery time after spinal anesthesia. apicareonline.com

Comparative Motor Block Duration and Recovery

| Anesthetic Agent | Motor Blockade Duration (minutes) | Motor Function Recovery (minutes) | Study Context |

|---|---|---|---|

| This compound | 113.7 (Mean) | 180 (Median) | Spinal Anesthesia researchgate.netanesthesiologypaper.com |

| Bupivacaine | 261.9 (Mean) | N/A | Spinal Anesthesia anesthesiologypaper.com |

| Ropivacaine | N/A | 240 (Median) | Spinal Anesthesia researchgate.net |

| This compound | N/A | 8.4 (Mean) | Intravenous Regional Anaesthesia nih.gov |

| Chloroprocaine | N/A | 12.0 (Mean) | Intravenous Regional Anaesthesia nih.gov |

This table synthesizes findings from multiple studies to illustrate the differential effects of prilocaine on motor block and recovery times compared to other local anesthetics. researchgate.netnih.govanesthesiologypaper.com

Pharmacogenomic Influences on Pharmacodynamic Responses

Pharmacogenomics explores how genetic variations influence individual responses to drugs. In the context of this compound, certain genetic polymorphisms can affect a patient's sensitivity to the anesthetic and their predisposition to adverse effects.

One area of concern is the metabolism of prilocaine to o-toluidine (B26562), which can induce methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen. Genetic variations in enzymes responsible for metabolizing drugs or protecting against oxidative stress can be significant. For instance, individuals with a deficiency in glucose-6-phosphate dehydrogenase (G6PD) may have an altered sensitivity to prilocaine. drugbank.com A deficiency in this enzyme, which is crucial for protecting red blood cells from oxidative damage, can increase the risk of drug-induced methemoglobinemia.

While research directly linking specific polymorphisms to prilocaine's anesthetic potency is limited, studies on other amide-type local anesthetics like lidocaine provide valuable insights into potential mechanisms. Local anesthetics exert their effects by blocking voltage-gated sodium channels. Genetic mutations in the genes encoding these channels can alter drug sensitivity. For example, a rare polymorphism (L1308F) in the cardiac sodium channel gene has been linked to a dramatically increased sensitivity to lidocaine. nih.gov It is plausible that similar polymorphisms in neuronal sodium channel genes could affect sensitivity to prilocaine, although this requires further specific investigation.

Toxicology and Adverse Effects of Prilocaine Hydrochloride: Mechanistic Insights

Methemoglobinemia Induction by o-Toluidine (B26562) Metabolite

A well-documented adverse effect of prilocaine (B1678100) is the development of methemoglobinemia, a condition characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This change renders the hemoglobin molecule, now called methemoglobin (MetHb), incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. turkishjic.orgunar.ac.id This effect is not caused by prilocaine itself but by its primary metabolite, o-toluidine. nih.govcdc.gov

The metabolic pathway leading to methemoglobin formation begins with the hydrolysis of prilocaine in the liver. cdc.gov

Hydrolysis of Prilocaine: Prilocaine is biotransformed by hepatic carboxylesterases (specifically CES1A and CES2) into o-toluidine and N-propylalanine. nih.govresearchgate.net

Metabolic Activation of o-Toluidine: The liberated o-toluidine undergoes further metabolism, primarily through the cytochrome P450 enzyme system. Specifically, CYP2E1 metabolizes o-toluidine into oxidizing metabolites, such as 4- and 6-hydroxy-o-toluidine. nih.gov These hydroxylated metabolites are potent oxidizing agents. nih.govresearchgate.net

Oxidation of Hemoglobin: These reactive metabolites of o-toluidine interact with hemoglobin within red blood cells. They facilitate the oxidation of the ferrous iron (Fe²⁺) atom in the heme group to its ferric (Fe³⁺) state. This conversion of hemoglobin to methemoglobin is the final step in the toxic pathway. unar.ac.id Under normal physiological conditions, the NADH-dependent cytochrome b5 methemoglobin reductase system maintains MetHb levels below 1-2%. unar.ac.id However, a large bolus of oxidizing metabolites from prilocaine metabolism can overwhelm this reductive capacity, leading to a clinically significant increase in MetHb levels.

The risk of developing clinically significant methemoglobinemia is dependent on the total dose of prilocaine administered. cdc.govnih.gov Higher doses lead to greater production of the o-toluidine metabolite and a subsequent increase in MetHb levels. While individual responses can vary, a clear dose-response relationship has been observed. nih.govnih.gov Doses exceeding 400 mg in adults have been associated with methemoglobinemia. cdc.govcdc.gov However, symptoms can occur at lower doses, especially in susceptible populations. nih.gov

The clinical presentation of methemoglobinemia correlates with the percentage of total hemoglobin in the oxidized state.

| Methemoglobin Level (% of total Hb) | Clinical Manifestations |

| < 10-15% | Usually asymptomatic; possible slate-gray cyanosis. turkishjic.org |

| 20-30% | Moderate symptoms including anxiety, dizziness, fatigue, headache, and tachycardia. emcrit.orgresearchgate.net |

| 35-50% | More severe symptoms such as dyspnea, confusion, nausea, vomiting, and syncope. turkishjic.orgemcrit.org |

| > 50-60% | Severe, life-threatening symptoms including seizures, coma, cardiac arrhythmias, and severe metabolic acidosis. cdc.govemcrit.org |

| > 70% | Potentially fatal. turkishjic.orgunar.ac.id |

Certain genetic conditions can significantly increase an individual's susceptibility to drug-induced methemoglobinemia. The most notable of these is Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. clinpgx.org

G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is the primary source of NADPH in red blood cells. NADPH is essential for the function of methemoglobin reductase, the enzyme responsible for reducing MetHb back to functional hemoglobin. emcrit.org In individuals with G6PD deficiency, the production of NADPH is impaired. This diminishes the red blood cells' capacity to regenerate reduced glutathione (B108866) and to reduce methemoglobin via NADPH-methemoglobin reductase. emcrit.org Consequently, when exposed to an oxidizing agent like the o-toluidine metabolite of prilocaine, these individuals cannot efficiently reduce the accumulating MetHb, leading to a more rapid and severe onset of methemoglobinemia, even at standard therapeutic doses. cdc.govclinpgx.org Patients with congenital or idiopathic methemoglobinemia are also at higher risk. clinpgx.org

Management of prilocaine-induced methemoglobinemia involves discontinuing the agent and, in moderate to severe cases, administering a reversal agent.

Oxygen Therapy: Supplemental oxygen is a primary supportive measure to maximize the oxygen-carrying capacity of the remaining functional hemoglobin. clinmedjournals.org However, it does not correct the underlying methemoglobinemia and is often insufficient for treating symptomatic patients. unar.ac.id

Methylene (B1212753) Blue: The primary antidote for severe methemoglobinemia is methylene blue. turkishjic.orgunar.ac.id It acts as an electron shuttle, accepting electrons from NADPH (via the enzyme NADPH-methemoglobin reductase) and then directly reducing methemoglobin (Fe³⁺) back to hemoglobin (Fe²⁺). turkishjic.orgunar.ac.id This effectively bypasses the slower, primary NADH-dependent reductase system, rapidly lowering MetHb levels. turkishjic.org The conversion of MetHb to hemoglobin typically begins within 15 to 60 minutes of administration. turkishjic.orgunar.ac.id It is important to note that methylene blue is contraindicated in patients with G6PD deficiency, as the lack of NADPH in these individuals prevents the reduction of methylene blue to its active form (leucomethylene blue) and can induce hemolysis. journalagent.com

Ascorbic Acid (Vitamin C): In cases where methylene blue is contraindicated or unavailable, high-dose ascorbic acid may be considered. turkishjic.org Ascorbic acid is a reducing agent that can non-enzymatically, albeit much more slowly, reduce methemoglobin back to hemoglobin. turkishjic.orgjournalagent.com

Neurotoxicity Mechanisms

High systemic concentrations of prilocaine can lead to significant central nervous system (CNS) toxicity. drugs.commedicines.org.uk This toxicity is a direct result of the local anesthetic's effect on neuronal membranes within the brain.

The CNS toxicity of local anesthetics like prilocaine presents as a biphasic response, typically beginning with signs of excitation followed by depression. drugs.compfizer.com The initial excitatory phase is of primary concern and can manifest as restlessness, muscle twitching, tremors, and ultimately, generalized convulsions. drugs.commedicines.org.uk

Depressant Central Nervous System Manifestations (e.g., Drowsiness, Respiratory Depression)

Systemic toxicity of prilocaine hydrochloride often manifests as a biphasic response in the central nervous system (CNS), beginning with excitatory symptoms and progressing to a depressant phase. While initial signs may include nervousness, dizziness, and tremors, higher plasma concentrations lead to significant CNS depression. The primary mechanism involves the blockade of voltage-gated sodium channels within neuronal membranes. This action, which underlies its anesthetic effect, can also disrupt normal CNS function when systemic levels become excessive.

Initially, inhibitory pathways in the cerebral cortex are preferentially blocked, leading to the excitatory symptoms. However, as plasma concentrations of the local anesthetic continue to rise, excitatory pathways are also affected. This widespread inhibition results in a depressive phase characterized by drowsiness, which can merge into unconsciousness and culminate in respiratory depression and arrest. Drowsiness is considered an early and critical sign of a high blood level of prilocaine, often resulting from rapid systemic absorption. Respiratory depression occurs due to the suppression of the respiratory control centers in the brainstem. In some cases, the initial excitatory phase may be very brief or absent, with drowsiness and unconsciousness being the first indications of toxicity.

| CNS Depressant Manifestation | Mechanistic Insight | Clinical Significance |

| Drowsiness | General cortical depression following the blockade of excitatory neuronal pathways. | An early warning sign of high systemic plasma levels of prilocaine. |

| Unconsciousness / Coma | Widespread depression of the CNS, including the reticular activating system, as plasma levels increase. | Represents severe systemic toxicity requiring immediate intervention. |

| Respiratory Depression | Inhibition of the medullary respiratory centers in the brainstem. | A life-threatening complication that can lead to hypoxia, acidosis, and cardiac arrest. |

| Respiratory Arrest | Complete cessation of respiratory effort due to profound depression of brainstem respiratory centers. | The ultimate consequence of untreated respiratory depression, requiring immediate ventilatory support. |

Differential Sensitivity to Systemic Toxicity in Various Patient Populations

The tolerance to elevated blood levels of this compound varies significantly among different patient populations, necessitating careful consideration of their physiological status. Factors such as age, underlying health conditions, and metabolic capacity can alter the pharmacokinetics of the drug, increasing the risk of developing toxic plasma concentrations.

Patient Populations with Increased Sensitivity:

Pediatric Patients: Very young patients are more susceptible to the toxic effects of prilocaine, particularly methemoglobinemia. Children should be given reduced doses commensurate with their age and physical status. Cases of acute CNS depression have been reported in infants even after subcutaneous use.

Elderly Patients: Geriatric patients may have reduced hepatic blood flow and liver function, leading to slower metabolism of amide-type local anesthetics like prilocaine. This can result in drug accumulation and an increased risk of toxicity.

Debilitated or Acutely Ill Patients: These individuals have a diminished tolerance for elevated blood levels of local anesthetics and are at a greater risk for adverse systemic effects.

Patients with Hepatic Disease: Since prilocaine is metabolized primarily in the liver, patients with severe hepatic disease are at a significantly greater risk of developing toxic plasma concentrations due to their inability to metabolize the drug normally.

Patients with Impaired Cardiovascular Function: Individuals with conditions like severe shock or heart block should be treated with caution, as they are less able to compensate for the cardiovascular depressant effects of the drug.

Patients with Genetic Conditions: Patients with congenital or idiopathic methemoglobinemia or glucose-6-phosphate deficiencies are more susceptible to developing clinically significant methemoglobinemia, a known adverse effect of prilocaine.

| Patient Population | Reason for Increased Sensitivity | Primary Toxicological Concern |

| Pediatric | Immature metabolic pathways. | Methemoglobinemia, CNS depression. |

| Elderly | Reduced hepatic function and clearance. | Systemic accumulation leading to CNS and cardiotoxicity. |

| Hepatic Impairment | Decreased drug metabolism. | Increased risk of toxic plasma concentrations. |

| Cardiovascular Disease | Reduced ability to compensate for hemodynamic changes. | Exacerbated cardiotoxicity, cardiovascular collapse. |

| Genetic Conditions (e.g., G6PD deficiency) | Predisposition to methemoglobin formation. | Clinically significant methemoglobinemia. |

Cardiotoxicity Mechanisms

High systemic concentrations of this compound can lead to severe cardiotoxicity. The cardiovascular manifestations are typically depressant in nature and are directly related to the drug's effect on the myocardial conduction system and contractility. The underlying mechanism is the blockade of voltage-gated sodium channels in cardiac muscle, which is similar to its action in nerve fibers. This inhibition disrupts the normal flow of ions required for cardiac depolarization and impulse propagation.

Direct Myocardial Depression

Prilocaine exerts a direct depressant effect on the myocardium. By blocking sodium channels, and potentially calcium channels at higher concentrations, it reduces the influx of ions necessary for myocardial contraction. This leads to a dose-dependent reduction in the force of cardiac contraction (negative inotropy). Studies on isolated rat hearts have demonstrated that increasing doses of prilocaine result in a significant reduction in the force of contraction, which can ultimately lead to cardiac arrest at higher concentrations. This direct myocardial depression contributes to decreased cardiac output and hypotension.

Arrhythmogenic Potential

While prilocaine is generally considered to have a lower cardiotoxic potential compared to other local anesthetics like bupivacaine (B1668057), it can induce cardiac arrhythmias at toxic doses. The arrhythmogenic potential stems from its effects on the cardiac conduction system. By blocking sodium channels, prilocaine slows the rate of depolarization (Phase 0) in cardiac action potentials, which can lead to conduction delays. This can manifest as bradycardia. In overdose situations, ectopic cardiac arrhythmias may occur, and some animal studies have noted that arrhythmias typically appear just before asystole.

Mechanisms of Cardiovascular Collapse

Cardiovascular collapse is a severe and life-threatening manifestation of prilocaine toxicity. It results from a combination of the direct myocardial depression and peripheral vasodilation caused by the drug. The profound negative inotropic effect significantly reduces cardiac output, while the drug's action on vascular smooth muscle leads to a decrease in total peripheral resistance. The combination of a failing pump and dilated vasculature causes severe hypotension. If not treated immediately, this state can progress rapidly to hypoxia, acidosis, bradycardia, arrhythmias, and ultimately, cardiac arrest.

Allergic and Hypersensitivity Reactions: Immunological Basis

Allergic reactions to prilocaine, an amide-type local anesthetic, are rare. When they do occur, they can be classified based on their immunological mechanism, most notably as Type I (immediate) or Type IV (delayed-type) hypersensitivity.

Type I Hypersensitivity: This is an immediate, IgE-mediated reaction. Upon initial exposure, the body produces specific IgE antibodies against the prilocaine molecule or a metabolite. These antibodies bind to the surface of mast cells and basophils. Upon subsequent exposure, the antigen cross-links the bound IgE, triggering the degranulation of these cells and the release of inflammatory mediators like histamine. Clinically, this can manifest as urticaria (hives), angioedema, bronchospasm, and, in severe cases, anaphylactic shock. Anaphylactoid reactions with a late onset have also been reported.

Type IV Hypersensitivity: This is a delayed-type, cell-mediated reaction that is not antibody-dependent. It is mediated by T-lymphocytes. After initial sensitization, subsequent exposure to prilocaine leads to the activation of specific T-cells, which then release cytokines. This process recruits other immune cells, leading to an inflammatory response that typically appears hours to days after contact with the antigen. The clinical presentation is often a form of allergic contact dermatitis, characterized by erythema, edema, and papular reactions at the site of application, as confirmed by patch testing and delayed intradermal readings.

Due to the potential for cross-reactivity among amide local anesthetics, patients with a confirmed delayed-type allergy to prilocaine may also react to other amides like articaine (B41015). Therefore, thorough allergy testing is crucial for these individuals.

Chronic Toxicity and Carcinogenic Potential of Metabolites

Animal studies have further solidified the evidence of o-toluidine's carcinogenicity. nih.govnih.gov In these studies, long-term oral administration of o-toluidine to rats and mice resulted in a significant increase in the incidence of various tumors. nih.govnih.govdrugs.com For instance, rats exposed to o-toluidine developed tumors such as subcutaneous fibromas, fibrosarcomas, mammary gland fibroadenomas, and peritoneal sarcomas. nih.gov In mice, exposure led to an increased incidence of hemangiomas, hemangiosarcomas, and hepatocellular carcinomas. nih.gov

Beyond its carcinogenic effects, chronic exposure to o-toluidine can also lead to non-cancerous toxic effects in various organs. Animal studies have revealed that long-term exposure can cause damage to the spleen, liver, and urinary bladder. epa.gov Effects on the blood, including methemoglobinemia, have also been documented. epa.gov

Table 1: Carcinogenicity of o-Toluidine in Animal Studies

| Species | Route of Administration | Target Organs/Tumor Types | Reference |

|---|---|---|---|

| Rats | Oral | Subcutaneous fibromas, fibrosarcomas, mammary gland fibroadenomas, peritoneal sarcomas, skin fibromas, spleen fibromas, mesotheliomas, urinary bladder transitional-cell carcinomas | nih.gov |

| Mice | Oral | Hemangiomas, hemangiosarcomas, hepatocellular carcinomas, hepatocellular adenomas | nih.gov |

| Dogs | Oral | Bladder tumors | nih.gov |

The genotoxicity of o-toluidine, its ability to damage genetic material, has been a key area of investigation to understand its carcinogenic mechanisms. Studies have shown that o-toluidine can induce genetic mutations and chromosomal damage. nih.gov It is considered a genotoxic carcinogen, with its effects being particularly dependent on its metabolic activation. nih.govwho.int

o-Toluidine has demonstrated mutagenic properties in various testing systems, including bacterial and mammalian cell assays. nih.gov The substance can cause DNA damage, such as single-strand breaks, and induce unscheduled DNA synthesis, which is a sign of DNA repair. nih.gov Furthermore, it has been found to be a clastogen, meaning it can cause breaks in chromosomes. nih.gov

The mechanism behind o-toluidine's genotoxicity is believed to involve its metabolism into reactive compounds that can bind to DNA, forming DNA adducts. nih.govnih.gov These adducts can interfere with DNA replication and lead to mutations, which can contribute to the development of cancer. Research has shown that metabolites of o-toluidine can cause DNA damage in the presence of certain metals through the generation of reactive oxygen species. nih.gov

Table 2: Summary of Genotoxicity Data for o-Toluidine

| Genotoxic Effect | Test System | Result | Reference |

|---|---|---|---|

| Mutagenicity | Bacterial, fungal, and mammalian cells | Weak mutagen | nih.gov |

| Clastogenicity | Mammalian cultured cells | Induces aneuploidy | nih.gov |

| DNA Damage | Mammalian cells | Single-strand breaks, unscheduled DNA synthesis | nih.gov |

| Cell Transformation | Mammalian cells | Positive | nih.gov |

Reproductive and Developmental Toxicology

This compound can cross the placental barrier, which means that when administered to a pregnant woman, the fetus will also be exposed to the drug. drugs.com The transfer of prilocaine across the placenta is influenced by its physicochemical properties. One important consideration is the phenomenon of "ion trapping." nih.govnih.gov

Because local anesthetics like prilocaine are weak bases, they can become ionized in an acidic environment. The fetal blood is typically slightly more acidic than the maternal blood. nih.gov This difference in pH can lead to a higher proportion of the prilocaine becoming ionized in the fetal circulation. nih.gov The ionized form of the drug is less able to cross back over the placenta into the mother's bloodstream, effectively "trapping" it in the fetus. nih.govnih.gov This can result in an accumulation of prilocaine in the fetus, potentially leading to higher concentrations than in the mother.

Reproduction studies in rats have not shown evidence of impaired fertility or harm to the fetus due to prilocaine. drugs.com However, there is a lack of adequate and well-controlled studies in pregnant women. drugs.com Therefore, the potential risks of fetal exposure must be carefully considered.

A significant toxicological concern with prilocaine, especially in newborns, is the risk of methemoglobinemia. jurolsurgery.orgjournalagent.comclinmedjournals.org This is a condition where the iron in hemoglobin is oxidized, changing it to a form that cannot effectively carry oxygen. clinmedjournals.org This can lead to a bluish discoloration of the skin, known as cyanosis, and other serious symptoms if not treated. journalagent.comclinmedjournals.org

The development of methemoglobinemia after prilocaine administration is primarily due to its metabolite, o-toluidine. jurolsurgery.orgjournalagent.comnih.gov o-Toluidine is a potent oxidizing agent that can directly convert hemoglobin to methemoglobin. jurolsurgery.orgnih.gov

Newborns, and particularly premature infants, are at a higher risk for developing methemoglobinemia for a few reasons. jurolsurgery.orgjournalagent.com First, fetal hemoglobin, which is present in newborns, is more easily oxidized than adult hemoglobin. clinmedjournals.orgnih.gov Additionally, the enzyme system that is responsible for reducing methemoglobin back to its normal state, NADH-cytochrome b5 reductase, is not fully developed in infants. journalagent.comnih.gov This combination of factors makes neonates more susceptible to the methemoglobin-inducing effects of prilocaine. jurolsurgery.orgjournalagent.comnih.gov

Advanced Analytical Methodologies for Prilocaine Hydrochloride in Biological Matrices

Chromatographic Techniques

Chromatography stands as the cornerstone for the bioanalysis of prilocaine (B1678100) hydrochloride, providing powerful separation capabilities essential for isolating the analyte from endogenous interferences. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently utilized chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantification of prilocaine in human plasma. These methods often employ reversed-phase columns for separation, coupled with ultraviolet (UV) or diode-array detection (DAD) for quantification.

A notable HPLC method for the determination of prilocaine in human plasma involves a liquid-liquid extraction process for sample preparation, followed by analysis on a reversed-phase C18 column. researchgate.net In one such study, detection was achieved at 225 nm. researchgate.net Another method established for analyzing prilocaine in plasma samples from patients undergoing tumescent liposuction utilized a Synergy 4 µm Fusion-RP column with UV detection at 237 nm. This assay demonstrated a limit of detection of 0.002 mg/L and a measurable range extending to 30 mg/L. researchgate.net The inter-assay coefficients of variation ranged from 6.2% to 9.9% for prilocaine concentrations between 0.08 and 10.0 mg/L, with recoveries of 91-101%. researchgate.net

For the simultaneous analysis of prilocaine and its metabolite, o-toluidine (B26562), along with lidocaine (B1675312), an HPLC assay with UV detection has been developed. researchgate.net This method requires a single 200-microliter plasma sample and achieves a detection limit of 4 ng/mL for all analytes. researchgate.net The sample preparation involves extraction with diethyl ether under alkaline conditions, followed by back-extraction into dilute sulphuric acid before injection into the HPLC system. researchgate.net

| Matrix | Column | Mobile Phase | Detection | Linearity Range | LOD/LOQ | Reference |

|---|---|---|---|---|---|---|

| Human Plasma | Synergy 4 µm Fusion-RP | Methanol - 4.35 mmol/L ammonium (B1175870) phosphate (B84403), pH 7.0 (60:40 v/v) | UV at 237 nm | Up to 30 mg/L | LOD: 0.002 mg/L | researchgate.net |

| Human Plasma | Reversed Phase C18 | Acetonitrile (B52724): 0.01 M diethylamine (B46881) solution (pH 6.8) (60:40 v/v) | UV at 225 nm | 1-6 µg/mL | Not Specified | researchgate.net |

| Human Plasma | Not Specified | Not Specified | UV | Not Specified | LOD: 4 ng/mL | researchgate.net |

Gas chromatography (GC) offers a high-resolution separation technique for volatile compounds like prilocaine. When coupled with a Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds, it provides a sensitive method for prilocaine analysis. A GC-NPD method was developed and validated for the determination of this compound in bulk drug and pharmaceutical formulations, demonstrating excellent linearity over a concentration range of 40-1000 ng/mL with a correlation coefficient of 0.9998. researchgate.net The limits of detection (LOD) and quantification (LOQ) for this method were 10 ng/mL and 35 ng/mL, respectively. researchgate.net

For more definitive identification and quantification, GC is often coupled with a mass spectrometer (GC-MS). A validated GC-MS assay for determining prilocaine HCl in human plasma, using lidocaine HCl as an internal standard, has been reported. nih.gov This method showed a quantification range of 20-250 ng/mL in plasma. nih.gov The within-day and between-day precision, measured as the relative standard deviation (RSD), were less than 6.0%, and the accuracy was better than 9.0%. nih.gov The analytical recovery of prilocaine HCl from plasma averaged 94.79%. nih.gov The LOQ and LOD values for plasma were 20 ng/mL and 10 ng/mL, respectively. nih.gov Another GC method for prilocaine in human plasma demonstrated a quantification range of 50–300 ng/mL, with intra- and inter-day precision (RSD) being less than 4.5%. researchgate.net

| Technique | Matrix | Column | Linearity Range | LOD/LOQ | Precision (RSD%) | Accuracy (RE%) | Reference |

|---|---|---|---|---|---|---|---|

| GC-NPD | Bulk Drug/Formulation | HP-5MS | 40-1000 ng/mL | LOD: 10 ng/mL; LOQ: 35 ng/mL | <5.0% | <4.0% | researchgate.net |

| GC-MS | Human Plasma | Not Specified | 20-250 ng/mL | LOD: 10 ng/mL; LOQ: 20 ng/mL | <6.0% | <9.0% | nih.gov |

| GC | Human Plasma | Not Specified | 50-300 ng/mL | LOD: 40 ng/mL; LOQ: 50 ng/mL | <4.5% | <8.0% | researchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs in biological matrices. A simple, sensitive, and selective LC-MS/MS method has been developed for the simultaneous quantification of lidocaine and prilocaine in human plasma. This method utilizes solid-phase extraction for sample preparation. The validated concentration range for prilocaine was 0.10–201.66 ng/mL. The method boasts a short run time of 3.0 minutes per sample, making it suitable for high-throughput analysis in pharmacokinetic studies.

The mass spectrometry detection was performed in the positive ion mode using the multiple reaction monitoring (MRM) technique. The precursor to product ion transition for prilocaine was m/z 221.20 to 86.15. The method was fully validated according to FDA guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and sensitivity.

| Parameter | Finding |

|---|---|

| Matrix | Human Plasma |

| Extraction Technique | Solid-Phase Extraction |

| Chromatographic Column | Phenomenex Kinetex EVO 4.6*100 mm 2.6 μ 100A |

| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (B1210297) buffer (80:20, v/v) |

| Detection Mode | Positive Ion MRM |

| Ion Transition (Prilocaine) | m/z 221.20 → 86.15 |

| Linearity Range | 0.10–201.66 ng/mL |

| Run Time | 3.0 minutes |

Spectrophotometric Approaches

Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of this compound, particularly in pharmaceutical preparations and, in some cases, human plasma. A simple and sensitive spectrophotometric method was developed for determining prilocaine HCl by measuring its absorbance at a wavelength of 230 nm. ijpsr.com This method demonstrated linearity in the concentration range of 3-15 μg/mL for standard solutions and 4-15 μg/mL for human plasma, with correlation coefficients of 0.9999 and 0.9967, respectively. ijpsr.com This approach was found to be accurate, sensitive, precise, and reproducible for both pharmaceutical and plasma samples. ijpsr.com

Another spectrophotometric method is based on the formation of colored ion-pair complexes between prilocaine and reagents such as Bromothymol Blue (BTB) and Bromocresol Green (BCG). These complexes can be extracted with chloroform (B151607) and exhibit maximum absorbance at 416 nm for BTB and 420 nm for BCG. Beer's law was obeyed over the concentration ranges of 2.0 - 24.5 ppm for BTB and 2.0 - 26.5 ppm for BCG.

Capillary Electrophoresis Methods

Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume and solvent consumption. It has been successfully applied to the analysis of prilocaine in biological fluids. nih.gov A validated CE method was developed for the stereoselective quantification of R-(-)- and S-(+)-prilocaine in human serum. nih.gov

This method utilized a 100 mM phosphate buffer at pH 2.5 containing 15 mM heptakis(2,6-di-methyl)-β-cyclodextrin as a chiral selector. nih.gov Sample preparation involved solid-phase extraction to remove endogenous interferences. nih.gov The analysis was performed on a 72-cm uncoated fused-silica capillary at 25 kV. nih.gov The limits of detection for both R-(-)- and S-(+)-prilocaine were 38 ng/mL, with a limit of quantitation of 45 ng/mL. nih.gov The method demonstrated linearity over a range of 45-750 ng/mL. nih.gov

| Parameter | Details |

|---|---|

| Matrix | Human Serum |

| Sample Preparation | Solid-Phase Extraction |

| Capillary | 72-cm uncoated fused-silica |

| Background Electrolyte | 100 mM phosphate buffer (pH 2.5) with 15 mM heptakis(2,6-di-methyl)-β-cyclodextrin |

| Voltage | 25 kV |

| Linearity Range | 45-750 ng/mL |

| LOD | 38 ng/mL |

| LOQ | 45 ng/mL |

| Precision (RSD%) | 2.86-8.50% (R-prilocaine); 3.94-9.17% (S-prilocaine) |

| Accuracy (RE%) | 3.29-7.40% (R-prilocaine); 2.0-6.73% (S-prilocaine) |

Method Validation for Quantitative Analysis

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of quantitative data for this compound in biological matrices. Validation is performed in accordance with guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). Key validation parameters that are consistently evaluated across different methodologies include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For example, a GC-MS method for prilocaine in plasma was linear over the range of 20-250 ng/mL. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For a GC method, intra- and inter-day precision RSDs were less than 4.5%. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent relative error (RE). A GC-MS method reported an accuracy (relative error) better than 9.0%. nih.gov

Recovery: The efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard solution of the same concentration. The analytical recovery of prilocaine from plasma has been reported to be around 96.5%. researchgate.net

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as endogenous matrix components. Chromatographic methods demonstrate high specificity by separating prilocaine from interfering peaks.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a GC-MS method, the LOD in plasma was 10 ng/mL. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for a GC-MS method in plasma was 20 ng/mL. nih.gov

These validation parameters ensure that the chosen analytical method is fit for its intended purpose, providing reliable data for the assessment of this compound in biological systems.

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound, various methods have demonstrated high sensitivity in biological samples.